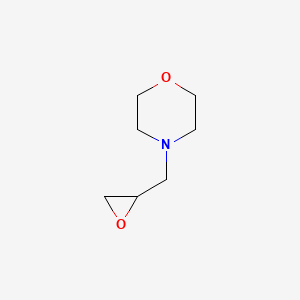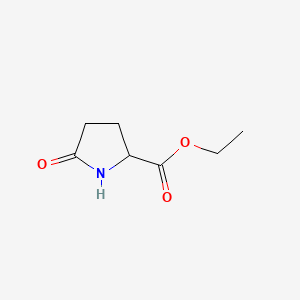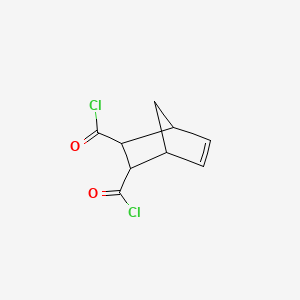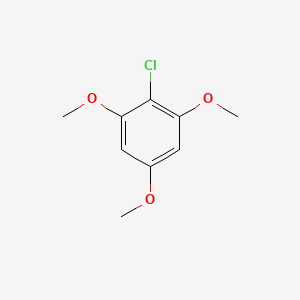
ジヒドロジャスモン酸
概要
説明
ジヒドロジャスモン酸は、脂質由来のシグナル分子であるジャスモン酸ファミリーに属する有機化合物です。 植物成長調節剤であり、植物の成長、発達、ストレス応答など、さまざまな生理学的プロセスにおける重要な役割を果たすことが明らかになっています 。ジヒドロジャスモン酸はジャスモン酸と構造的に似ていますが、シクロペンタン環の二重結合が還元されている点が異なります。
科学的研究の応用
Dihydrojasmonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various jasmonate derivatives.
Biology: It plays a crucial role in studying plant growth, development, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in anti-inflammatory and anti-cancer activities.
準備方法
合成経路と反応条件: ジヒドロジャスモン酸の合成は、通常、ジャスモン酸の還元を伴います。 一般的な方法の1つは、水素ガス下でパラジウム触媒を用いたジャスモン酸の触媒水素化です 。このプロセスは、シクロペンタン環の二重結合を選択的に還元し、ジヒドロジャスモン酸を生成します。
工業生産方法: ジヒドロジャスモン酸の工業生産は、大規模な触媒水素化プロセスによって実現できます。反応条件は、製品の高収率と純度を確保するために最適化されています。 連続フローリアクターや液体クロマトグラフィーなどの高度な精製技術を使用すると、生産プロセスの効率が向上します .
化学反応の分析
反応の種類: ジヒドロジャスモン酸は、次のようなさまざまな化学反応を起こします。
酸化: ジャスモン酸または他の酸化された誘導体を形成するために酸化することができます。
還元: さらに還元すると、より飽和した化合物を生成することができます。
置換: 官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: パラジウムまたは白金触媒を用いた触媒水素化。
置換: ハロゲンやアルキル化剤などの試薬は、適切な条件下で使用できます。
主な生成物:
酸化: ジャスモン酸および他の酸化された誘導体。
還元: より飽和したジャスモン酸誘導体。
4. 科学研究への応用
ジヒドロジャスモン酸は、科学研究において幅広い用途を持っています。
作用機序
ジヒドロジャスモン酸は、ジャスモン酸シグナル経路を通じてその効果を発揮します。COI1タンパク質とJAZリプレッサータンパク質で構成されるジャスモン酸受容体複合体に結合します。この結合によりJAZタンパク質が分解され、ジャスモン酸応答性遺伝子の発現を活性化する転写因子が放出されます。 これらの遺伝子は、防御反応、成長調節、二次代謝など、さまざまな生理学的プロセスに関与しています .
類似化合物:
ジャスモン酸: ジヒドロジャスモン酸の母体化合物であり、シクロペンタン環に二重結合を持つ類似のシグナル経路に関与しています。
メチルジャスモン酸: ジャスモン酸のメチルエステル誘導体であり、その揮発性特性により、研究および産業で広く使用されています。
12-オキソ-フィトジエノ酸: ジャスモン酸生合成における前駆体であり、初期のシグナルイベントに関与しています。
独自性: ジヒドロジャスモン酸は、還元されたシクロペンタン環を持つため、その生物学的活性と安定性に影響を与えます。 ジャスモン酸やその誘導体と比較して、独特のシグナル特性を持っており、ジャスモン酸シグナルや植物生理学の特定の側面を研究するための貴重なツールとなっています .
類似化合物との比較
Jasmonic Acid: The parent compound of dihydrojasmonic acid, involved in similar signaling pathways but with a double bond in the cyclopentane ring.
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in research and industry for its volatile properties.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early signaling events.
Uniqueness: Dihydrojasmonic acid is unique due to its reduced cyclopentane ring, which affects its biological activity and stability. It has distinct signaling properties compared to jasmonic acid and its derivatives, making it a valuable tool for studying specific aspects of jasmonate signaling and plant physiology .
特性
IUPAC Name |
2-(3-oxo-2-pentylcyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYTAGBXNEUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883989 | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-64-3, 98674-52-3 | |
| Record name | (±)-9,10-Dihydrojasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydrojasmonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














